methyl 7-methoxy-2H-chromene-3-carboxylate
Overview
Description
Methyl 7-methoxy-2H-chromene-3-carboxylate is a chemical compound belonging to the chromene family, which are known for their diverse biological and pharmaceutical properties. This compound features a chromene core with a methoxy group at the 7th position and a carboxylate ester at the 3rd position
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Pechmann condensation reaction, which involves the reaction of resorcinol with a β-keto ester in the presence of an acid catalyst.
Modern Approaches: Advances in synthetic chemistry have led to the development of more efficient methods, such as the use of microwave-assisted synthesis or metal-catalyzed reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and green chemistry principles are often employed to enhance sustainability and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, with various nucleophiles replacing the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) are typical reducing agents.
Substitution: Nucleophiles such as hydroxide (OH-), alkoxides, and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Scientific Research Applications
Chemistry: Methyl 7-methoxy-2H-chromene-3-carboxylate is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: The compound exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Medicine: Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which methyl 7-methoxy-2H-chromene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals, while its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Coumarin: A closely related compound with similar biological activities.
Chromone: Another chromene derivative with comparable chemical properties.
Flavonoids: A class of compounds that share structural similarities with chromenes and exhibit similar biological activities.
Uniqueness: Methyl 7-methoxy-2H-chromene-3-carboxylate stands out due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other chromene derivatives.
Properties
IUPAC Name |
methyl 7-methoxy-2H-chromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-14-10-4-3-8-5-9(12(13)15-2)7-16-11(8)6-10/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIVJFUNDNIKPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(CO2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680037 | |
Record name | Methyl 7-methoxy-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86236-08-0 | |
Record name | Methyl 7-methoxy-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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